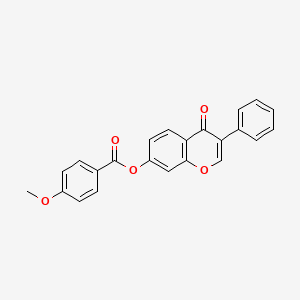

4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

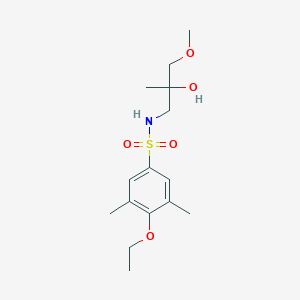

“4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate” is a chemical compound with the molecular formula C23H16O5 . It is a member of the chromenes, a class of chemical compounds that contain a benzopyran moiety .

Molecular Structure Analysis

The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate” consists of a chromene ring attached to a phenyl ring and a methoxybenzoate group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 g/mol . Other computed properties include a XLogP3-AA value of 4.6, a topological polar surface area of 61.8 Ų, and a complexity of 598 . More detailed physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Antibacterial Effects and Synthesis of Derivatives

Research has demonstrated the successful synthesis of compounds related to 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate, highlighting their significant antibacterial activity. A study by Behrami and Dobroshi (2019) reported the synthesis of derivatives of 4-hydroxy-chromen-2-one, exhibiting high levels of bacteriostatic and bactericidal activities against Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis of Chromen-4-one Derivatives

Bam and Chalifoux (2018) achieved a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a one-pot domino Friedel-Crafts acylation/annulation process. This method, promoting mild reaction conditions, opens avenues for synthesizing a variety of chromen-4-one derivatives, which are valuable in medicinal chemistry and material science (Bam & Chalifoux, 2018).

Optical and Thermal Properties of Schiff Base/Ester Systems

A study by Altowyan et al. (2021) on new mesomorphic series related to 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate derivatives revealed the synthesis and investigation of their thermal and mesomorphic properties. The research demonstrated that the length of the flexible alkoxy chain significantly affects the temperature range and stability of observed mesophases, which is crucial for applications in liquid crystal displays and other optical devices (Altowyan et al., 2021).

Molecular Structure and Hydrogen Bonding Patterns

Abou et al. (2012) detailed the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, emphasizing its hydrogen bonding patterns and π–π stacking interactions. This study provides insights into the molecular arrangement and interactions that could influence the compound's solubility, stability, and reactivity, contributing to its potential pharmaceutical applications (Abou et al., 2012).

Novel Terpyridine-Skeleton Molecule Derivatives as Anticancer Agents

Research on novel terpyridine-skeleton molecules, including derivatives with the chromeno[4,3-b]pyridine core, highlighted their potential as nonintercalative topoisomerase I and II inhibitors. These findings suggest promising anticancer activities, with compounds showing significant inhibition of tumor growth and metastasis in preclinical models. This line of research underscores the therapeutic potential of 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate derivatives in cancer treatment (Kwon et al., 2015).

Propiedades

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O5/c1-26-17-9-7-16(8-10-17)23(25)28-18-11-12-19-21(13-18)27-14-20(22(19)24)15-5-3-2-4-6-15/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXGURKBHEERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2590883.png)

![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)

![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)